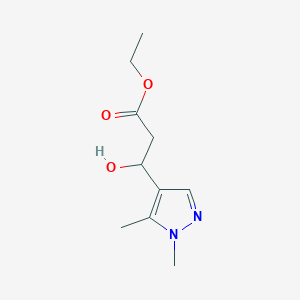

Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate

描述

属性

分子式 |

C10H16N2O3 |

|---|---|

分子量 |

212.25 g/mol |

IUPAC 名称 |

ethyl 3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H16N2O3/c1-4-15-10(14)5-9(13)8-6-11-12(3)7(8)2/h6,9,13H,4-5H2,1-3H3 |

InChI 键 |

HUQDTLQELHDDJM-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC(C1=C(N(N=C1)C)C)O |

产品来源 |

United States |

准备方法

General Synthetic Strategy Overview

The synthesis of Ethyl 3-(1,5-dimethyl-4-pyrazolyl)-3-hydroxypropanoate generally involves:

- Formation of the pyrazole ring system with appropriate substituents.

- Introduction of the hydroxypropanoate moiety at the 3-position of the pyrazole.

- Selective methylation at the 1 and 5 positions of the pyrazole ring.

- Use of esterification and hydroxy functional group protection/deprotection when necessary.

This approach is often executed via multi-step reactions including condensation, alkylation, and esterification under controlled conditions.

Preparation of Pyrazole Carboxylic Acid Derivatives as Building Blocks

A key step in the synthesis is the preparation of pyrazole carboxylic acid derivatives, which serve as intermediates in the construction of the target compound.

- A patented process describes the preparation of pyrazole carboxylic acid derivatives by reacting oxoacetates with acrylates in the presence of a base to form aminomethylene succinic esters, which are then cyclized to pyrazole derivatives.

- The process is scalable and selective, using controlled temperature and inert atmosphere to optimize yields.

- The general formula involves alkyl substitutions on the pyrazole ring, which can be tailored to introduce methyl groups at desired positions.

Selective Methylation Using Dimethyl Carbonate

Selective methylation of pyrazole nitrogen atoms (positions 1 and 5) is efficiently achieved using dimethyl carbonate as a methylating agent under basic conditions:

- The reaction is performed in polar aprotic solvents such as dimethylformamide.

- Sodium hydride (NaH) is used as a base to deprotonate the pyrazole nitrogen atoms, facilitating nucleophilic substitution with dimethyl carbonate at elevated temperatures (~110°C) for several hours (typically 4 h).

- The reaction mixture is then worked up by vacuum distillation to remove unreacted reagents and solvents, followed by aqueous extraction and drying to isolate the methylated pyrazole ester.

- Yields reported for methylation of ethyl 3-ethyl-5-pyrazolecarboxylate to ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate range from 79% to 90% depending on reagent ratios and reaction conditions.

Preparation of Ethyl 3-Hydroxypropanoate Derivatives

The hydroxypropanoate moiety is introduced via reactions involving ethyl 3,3-diethoxypropionate or ethyl 3-hydroxypropanoate derivatives:

- Ethyl 3,3-diethoxypropionate can be converted to ethyl 2-formyl-3-oxopropanoate using sodium hydride and ethyl formate in tetrahydrofuran (THF) at low temperatures (0-5°C), followed by acidification and extraction.

- This intermediate can be further reacted to introduce the hydroxy group at the 3-position.

- Reaction conditions such as temperature control, inert atmosphere (argon), and careful pH adjustment during workup are critical for high yields (up to 74%) and purity.

Representative Reaction Conditions and Yields

Summary of Key Research Discoveries and Practical Notes

- The use of sodium hydride as a strong base is common for deprotonation steps enabling nucleophilic substitution or condensation.

- Dimethyl carbonate is an effective and relatively green methylating agent for pyrazole nitrogen atoms, providing high selectivity and good yields.

- Temperature control during addition of reagents (especially exothermic steps) is essential to avoid side reactions and to maintain product integrity.

- Workup procedures involving vacuum distillation, aqueous extraction, and drying over anhydrous magnesium sulfate or sodium sulfate ensure removal of impurities and solvents.

- The synthetic route allows for modular introduction of substituents on the pyrazole ring, enabling fine-tuning of the chemical properties of the final compound.

化学反应分析

Types of Reactions

Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The hydroxypropanoate moiety can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can influence the compound’s biological activity and efficacy.

相似化合物的比较

Structural Analogues with Aromatic Substituents

Several β-hydroxypropanoate esters with aromatic substituents have been studied, providing a basis for comparison:

Key Differences :

- Stereochemical Analysis : While aromatic analogs rely on Mosher’s ester derivatization for configurational assignment , the pyrazolyl group’s steric and electronic profile may necessitate tailored analytical protocols.

Heterocyclic Derivatives with Pyrazolyl Moieties

Pyrazole-containing compounds from the evidence highlight divergent applications:

Comparison with Target Compound :

- Backbone Diversity: The target’s propanoate ester backbone contrasts with naphthalimide or pyrazol-3-one systems, limiting direct functional comparisons.

- Synthetic Complexity: Suzuki coupling for naphthalimide derivatives vs. esterification/coupling for β-hydroxypropanoates reflects differing strategies for heterocyclic integration.

Spectroscopic and Configurational Analysis

- Mosher’s Ester Analysis: Aromatic β-hydroxypropanoates (e.g., 4-nitrophenyl analog) use ¹H/¹⁹F-NMR to confirm (S)-configuration via methoxy shielding and deshielded CF₃ signals . Similar protocols would apply to the target compound, though pyrazolyl protons may introduce overlapping signals.

- Optical Rotation : The absence of reported optical data for the target compound contrasts with nitrophenyl/dichlorophenyl analogs, where specific rotations validated enantiopurity .

Functional and Application-Based Differences

- Enantioselectivity : Biphenyl derivatives exhibit high enantioselectivity in catalytic processes , whereas the pyrazolyl group’s steric bulk in the target compound may influence asymmetric induction differently.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(1,5-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate, and how can reaction parameters be controlled to maximize yield?

- Methodology: Synthesis often involves multi-step reactions, starting with halogenated pyrazole precursors. Key steps include esterification and hydroxylation, with reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) critical for yield optimization. Automated reactors enable precise control of conditions, as seen in continuous flow processes for analogous esters . Purification typically employs column chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

- Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions on the pyrazole ring and ester group. Gas Chromatography-Mass Spectrometry (GC-MS) verifies molecular weight and purity, while Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3300 cm⁻¹, ester carbonyl at ~1725 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) assesses purity, particularly for bioactive studies .

Q. What preliminary biological activities have been reported for structurally related hydroxypropanoate esters?

- Methodology: Analogous compounds (e.g., brominated or chlorinated phenyl derivatives) exhibit anti-inflammatory and antimicrobial properties. In vitro assays, such as enzyme inhibition (COX-2) or microbial growth inhibition, are used. Structure-activity relationships (SAR) suggest halogen substituents enhance lipophilicity and target binding .

Advanced Research Questions

Q. How do electronic and steric effects of the 1,5-dimethylpyrazole group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology: Computational studies (DFT) analyze electron density distribution and frontier molecular orbitals to predict reactive sites. Experimental validation involves kinetic studies under varying electrophilic conditions (e.g., SN2 reactions with alkyl halides). The methyl groups may sterically hinder certain pathways, while the pyrazole’s electron-withdrawing nature directs reactivity .

Q. What crystallographic data are available for this compound, and how does molecular packing affect its physicochemical properties?

- Methodology: Single-crystal X-ray diffraction (SHELX software suite) determines bond lengths, angles, and packing motifs. For example, hydrogen bonding between hydroxyl and ester groups may influence melting point and solubility. Comparative studies with analogs (e.g., ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate) reveal substituent-dependent lattice stability .

Q. How can contradictory data on the compound’s bioactivity be resolved through mechanistic studies?

- Methodology: Discrepancies in reported IC₅₀ values (e.g., anti-cancer activity) require rigorous dose-response assays across multiple cell lines (e.g., MCF-7, PC-3). Target engagement is validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Metabolomic profiling identifies potential off-target effects .

Q. What strategies are employed to enhance the compound’s metabolic stability for in vivo studies?

- Methodology: Prodrug approaches (e.g., tert-butyl ester protection) or structural modifications (e.g., fluorination) reduce esterase-mediated hydrolysis. Pharmacokinetic studies in rodent models assess bioavailability, with LC-MS/MS quantifying plasma concentrations. Comparative SAR analysis identifies metabolically stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。